magnesium;1-chloro-3-fluorobenzene-5-ide;bromide

Description

Evolution and Strategic Importance of Grignard Reagents

The discovery of organomagnesium halides by Victor Grignard in 1900 marked a watershed moment in synthetic organic chemistry. acs.org These compounds, now universally known as Grignard reagents, provided a relatively simple and effective method for forming carbon-carbon bonds, a fundamental transformation in the construction of organic molecules. numberanalytics.combyjus.com For this groundbreaking work, Grignard was awarded the Nobel Prize in Chemistry in 1912. acs.orgwikipedia.org

Grignard reagents are typically represented by the general formula R-Mg-X, where 'R' is an alkyl or aryl group and 'X' is a halogen (commonly bromine or chlorine). acs.orgwikipedia.org The carbon-magnesium bond is highly polarized, imparting a significant carbanionic character to the carbon atom, which allows it to act as a potent nucleophile. byjus.comwikipedia.org This reactivity enables Grignard reagents to react with a vast array of electrophiles, most notably carbonyl compounds like aldehydes and ketones, to form alcohols. acs.orgbyjus.com

The preparation of these reagents traditionally involves the reaction of an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgwikipedia.org The solvent is crucial as it coordinates to the magnesium center, stabilizing the organomagnesium species. byjus.comwikipedia.org Over the past century, the scope of Grignard reactions has expanded dramatically, evolving from simple additions to carbonyls to encompass complex cross-coupling reactions, alkylation of metals, and additions to epoxides, solidifying their status as one of the most indispensable tools in the synthetic chemist's arsenal. acs.orgnumberanalytics.com Their versatility and efficiency are pivotal in the synthesis of a wide range of compounds, from simple organic molecules to complex natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com

Distinctive Role of Polyhalogenated Aryl Grignard Reagents

While simple aryl Grignard reagents are commonplace, the synthesis and application of polyhalogenated arylmagnesium halides present unique challenges and opportunities. These reagents, which bear multiple halogen atoms on the aromatic ring, are valuable precursors for the synthesis of highly substituted aromatic compounds. Such compounds are of significant interest in medicinal chemistry, agrochemistry, and materials science, where the specific placement of halogen atoms can profoundly influence a molecule's biological activity, physical properties, and metabolic stability. ncert.nic.in

The direct formation of polyhalogenated Grignard reagents via the classical method (insertion of magnesium into a carbon-halogen bond) can be complicated by issues of chemoselectivity, particularly when different halogens are present (e.g., bromo, chloro, fluoro). researchgate.net Modern synthetic strategies have been developed to overcome these hurdles. A particularly powerful method is the halogen-magnesium exchange reaction. researchgate.net This technique often employs a more reactive, non-aromatic Grignard reagent (like isopropylmagnesium chloride, often in combination with lithium chloride) to selectively swap a halogen (typically iodine or bromine) on an aromatic ring for a magnesium halide group, leaving other, less reactive halogens (like chlorine or fluorine) untouched. researchgate.netstrath.ac.uk This approach allows for the preparation of a wide array of functionalized and polyhalogenated arylmagnesium reagents that would be otherwise inaccessible. researchgate.net The presence of fluorine, in particular, can enhance properties like oxidative stability in the final products. dtic.mil

Positioning of 3-Chloro-5-fluorophenylmagnesium Bromide within Advanced Synthetic Methodologies

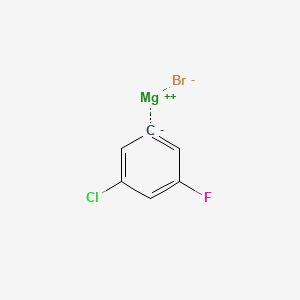

Within the specialized class of polyhalogenated organometallics, 3-Chloro-5-fluorophenylmagnesium bromide stands out as a key synthetic intermediate. This Grignard reagent provides a direct route for the introduction of the 3-chloro-5-fluorophenyl moiety, a structural motif found in various advanced materials and biologically active compounds. Its utility lies in its defined structure, where the reactive organometallic center is precisely positioned on a benzene (B151609) ring substituted with two different, synthetically stable halogen atoms.

The physical and chemical properties of this reagent are summarized below. It is typically supplied as a solution in an ether solvent like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) to ensure its stability. sigmaaldrich.compharmint.net

Properties of 3-Chloro-5-fluorophenylmagnesium bromide

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 480438-50-4 | sigmaaldrich.com |

| Molecular Formula | C₆H₃BrClFMg | sigmaaldrich.com |

| Molecular Weight | 233.75 g/mol | sigmaaldrich.com |

| Typical Form | 0.5 M solution in Tetrahydrofuran (THF) | sigmaaldrich.com |

| Density | ~0.968 g/mL at 25 °C (for 0.5M solution in THF) | sigmaaldrich.com |

| Boiling Point | ~65 °C (for 0.5M solution in THF) | sigmaaldrich.com |

| InChI Key | IKMSSONTWSEQMT-UHFFFAOYSA-M | sigmaaldrich.com |

The strategic importance of 3-Chloro-5-fluorophenylmagnesium bromide is evident in its application in advanced synthetic methodologies. It is a critical building block in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada couplings, which are cornerstones of modern pharmaceutical and materials synthesis. wikipedia.orgstrath.ac.uk These reactions allow for the precise and efficient formation of carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The use of highly functionalized Grignard reagents like this one is also being integrated into modern process chemistry, including continuous flow systems, which offer advantages in terms of safety, control, and scalability. acs.org The presence of both chloro and fluoro substituents provides additional sites for potential downstream functionalization, making it a versatile node for divergent synthesis strategies.

Properties

IUPAC Name |

magnesium;1-chloro-3-fluorobenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDVDFVDHDYJCO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]C=C(C=C1F)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381039 | |

| Record name | Magnesium bromide 3-chloro-5-fluorobenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-50-4 | |

| Record name | Magnesium bromide 3-chloro-5-fluorobenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 5 Fluorophenylmagnesium Bromide

Direct Halogen-Magnesium Insertion from 1-Bromo-3-chloro-5-fluorobenzene (B1273174)

The most direct and common method for synthesizing 3-Chloro-5-fluorophenylmagnesium bromide is through the oxidative addition of magnesium metal to 1-bromo-3-chloro-5-fluorobenzene. This reaction leverages the differential reactivity of carbon-halogen bonds, which decreases in the order C-Br > C-Cl > C-F. This inherent reactivity difference is the cornerstone of the reaction's selectivity, allowing the magnesium to insert preferentially at the more labile carbon-bromine bond while leaving the more robust carbon-chlorine and carbon-fluorine bonds intact.

Optimization of Reaction Conditions: Solvent Systems, Temperature Regimes, and Additives

The success of a Grignard reaction is highly dependent on meticulously controlled conditions to ensure both initiation of the reaction and a high yield of the desired product.

Solvent Systems: Anhydrous ethereal solvents are paramount for the formation of Grignard reagents as they solvate and stabilize the forming organomagnesium species. Tetrahydrofuran (B95107) (THF) is a common and effective solvent for this transformation, and commercial preparations of 3-Chloro-5-fluorophenylmagnesium bromide are often supplied in THF or 2-Methyl-THF solutions. sigmaaldrich.comnih.gov Diethyl ether is another standard solvent, though THF's higher boiling point can be advantageous for reactions requiring elevated temperatures. mnstate.edu

Temperature Regimes: The reaction is typically initiated at room temperature or with gentle heating. Once initiated, the reaction is often exothermic, and the rate can be controlled by the addition rate of the aryl halide solution and, if necessary, by external cooling to maintain a gentle reflux. prepchem.com A common procedure involves adding a small portion of the halide to the magnesium to start the reaction before adding the remainder at a rate that sustains a steady reaction.

Additives for Initiation: The initiation of a Grignard reaction can sometimes be sluggish due to a passivating oxide layer on the magnesium surface. To overcome this, chemical or mechanical activation methods are employed. Small amounts of initiators like iodine, 1,2-dibromoethane, or pre-formed Grignard reagent can be added to the magnesium suspension. youtube.com These agents react with the magnesium, cleaning the surface and exposing fresh, reactive metal to initiate the primary reaction.

A representative set of conditions for a similar selective Grignard formation is detailed below.

| Parameter | Condition | Purpose |

| Precursor | 1-Bromo-3-chloro-5-fluorobenzene | Provides the aryl backbone |

| Reagent | Magnesium turnings (1.1 eq.) | Oxidative insertion to form C-Mg bond |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Stabilizes the Grignard reagent |

| Initiator | Iodine (1 small crystal) or 1,2-Dibromoethane (few drops) | Activates the magnesium surface |

| Temperature | Room temperature to gentle reflux (~65 °C) | Initiates and sustains the reaction |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen |

Influence of Magnesium Activation State on Reaction Efficiency (e.g., Rieke Magnesium)

Standard magnesium turnings can be coated with a layer of magnesium oxide, which impedes the reaction. While mechanical grinding or chemical initiators are often sufficient, for less reactive halides or to achieve milder reaction conditions, highly activated forms of magnesium are superior.

Rieke Magnesium , produced by the reduction of a magnesium salt (e.g., MgCl₂) with an alkali metal like potassium or lithium, is a highly reactive, finely divided black powder. frontiersin.org This form of magnesium has a much larger, oxide-free surface area, allowing it to react with organic halides at significantly lower temperatures and with greater efficiency than standard magnesium turnings. frontiersin.org The use of Rieke magnesium can be particularly advantageous for ensuring high yields and minimizing the formation of impurities when dealing with multi-functionalized substrates.

Another method to enhance reactivity is mechanochemical activation , where the magnesium metal is milled in a ball mill, sometimes with the organic halide itself. This process continuously breaks up the metal, exposing fresh surfaces for reaction and can, in some cases, enable solvent-free Grignard reagent formation. nih.gov

Alternative Preparation Routes via Metal-Halogen Exchange

While direct insertion is common, metal-halogen exchange presents a powerful alternative, particularly for preparing highly functionalized Grignard reagents under milder, low-temperature conditions. harvard.edu This method avoids the often-difficult initiation step of direct magnesium insertion.

Magnesium-Halogen Exchange with Alkylmagnesium Halides

This technique involves the reaction of an aryl halide with a pre-formed, commercially available Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl) or ethylmagnesium bromide (EtMgBr). harvard.edudoi.org The equilibrium of the reaction favors the formation of the more stable aryl Grignard reagent.

Reaction: Ar-Br + i-PrMgCl ⇌ Ar-MgCl + i-PrBr

The rate of magnesium-halogen exchange is influenced by the electronic properties of the aryl halide. Electron-withdrawing groups, such as the chlorine and fluorine atoms on the 1-bromo-3-chloro-5-fluorobenzene ring, generally accelerate the rate of exchange, making this a viable synthetic route. harvard.edu This method offers excellent functional group tolerance, as the exchange can often be performed at low temperatures (e.g., -20 °C to 0 °C), where the resulting Grignard reagent is less likely to react with other sensitive groups that might be present on the molecule. harvard.edu

Palladium or Other Transition Metal-Catalyzed Halogen-Magnesium Exchange

While less common for Grignard synthesis than for other organometallics, transition metal catalysis can facilitate halogen-metal exchange reactions. Nickel complexes, for instance, have been widely investigated for catalyzing aromatic Finkelstein reactions (halogen exchange). nih.gov In the context of Grignard reagent formation, a nickel-catalyzed process can enable the use of less reactive aryl chlorides or bromides. For example, the polymerization of bromo(chloro)arylenes has been achieved through selective halogen-metal exchange with a Grignard reagent followed by a nickel-catalyzed cross-coupling. researcher.life However, for a substrate like 1-bromo-3-chloro-5-fluorobenzene, where the C-Br bond is already significantly more reactive than the C-Cl bond, uncatalyzed methods are typically so efficient that catalysis is unnecessary. Specific examples of palladium-catalyzed formation of this particular Grignard reagent are not prevalent in the literature, as direct insertion or standard halogen-metal exchange are highly effective.

Control of Selectivity and Minimization of Side Reactions during Formation

The primary challenge in synthesizing any Grignard reagent is the suppression of side reactions, with the most common being the Wurtz or Wurtz-Fittig coupling reaction.

Wurtz Coupling: This side reaction occurs when a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of the unreacted organic halide (R-X) to form a homocoupled dimer (R-R).

Reaction: Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂

In the synthesis of 3-Chloro-5-fluorophenylmagnesium bromide, this would lead to the formation of 3,3'-dichloro-5,5'-difluorobiphenyl, an undesirable impurity.

Minimization Strategies:

Slow Addition: The organic halide is added slowly to a suspension of excess magnesium. This maintains a low concentration of the halide in the reaction mixture, minimizing its opportunity to react with the Grignard product.

Dilution: Conducting the reaction under dilute conditions can also disfavor the bimolecular Wurtz coupling reaction.

Continuous Flow Processing: A modern approach to minimizing Wurtz coupling involves the use of continuous flow reactors. chemrxiv.orgyoutube.com In this setup, the halide solution is continuously passed through a heated column packed with excess magnesium. This ensures that the halide is consumed almost immediately upon entering the reactor, maintaining a permanent large excess of magnesium and providing insufficient residence time for the side reaction to occur. youtube.com This method leads to higher selectivity and safer, more controlled processing. chemrxiv.org

The inherent selectivity of the reaction is primarily governed by the weaker C-Br bond, ensuring that reactions leading to 3-bromo-5-fluorophenylmagnesium chloride or other isomers are negligible under standard conditions. walisongo.ac.id

Regioselectivity Considerations in Polyhalogenated Aromatic Precursors

The synthesis of 3-Chloro-5-fluorophenylmagnesium bromide almost invariably begins with 1-bromo-3-chloro-5-fluorobenzene. The core challenge in this synthesis is to achieve selective insertion of magnesium at a single, specific carbon-halogen bond, a concept known as regioselectivity.

The regioselective formation of the Grignard reagent is dictated by the differing reactivity of the carbon-halogen bonds present in the precursor molecule. The general reactivity trend for the formation of Grignard reagents from organic halides is C-I > C-Br > C-Cl > C-F. chemistrytalk.org This hierarchy is a direct consequence of the carbon-halogen bond strength; the weaker the bond, the more readily it reacts with magnesium metal. stackexchange.com

In the case of 1-bromo-3-chloro-5-fluorobenzene, the molecule possesses three different carbon-halogen bonds: C-Br, C-Cl, and C-F. The C-Br bond is significantly weaker and thus more susceptible to oxidative addition by magnesium than the stronger C-Cl bond. stackexchange.comreddit.com The C-F bond is the strongest of the three and is generally unreactive toward magnesium under standard Grignard formation conditions. stackexchange.com Consequently, when 1-bromo-3-chloro-5-fluorobenzene is treated with magnesium metal in an ethereal solvent like tetrahydrofuran (THF), the magnesium selectively inserts into the C-Br bond, yielding 3-Chloro-5-fluorophenylmagnesium bromide with high selectivity. stackexchange.com This inherent difference in reactivity provides a reliable method for the regioselective synthesis of this specific Grignard reagent.

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Grignard Formation

| Carbon-Halogen Bond | Bond Dissociation Energy (kJ/mol, approx.) | Reactivity with Mg |

|---|---|---|

| C-F | 485 | Very Low / Unreactive |

| C-Cl | 397 | Low |

| C-Br | 280 | Moderate |

| C-I | 213 | High |

Note: Exact bond energies can vary based on the specific molecule.

Strategies for Managing Functional Group Compatibility

The high reactivity that makes Grignard reagents such powerful nucleophiles also renders them incompatible with a wide range of functional groups. fiveable.mefiveable.me As strong bases and nucleophiles, they react readily with any acidic protons and many electrophilic functional groups. chemistrytalk.orgbrainly.com Therefore, careful consideration of functional group compatibility is crucial, both in the precursor molecule and in any subsequent reaction partners.

The precursor for 3-Chloro-5-fluorophenylmagnesium bromide, 1-bromo-3-chloro-5-fluorobenzene, is inherently compatible with Grignard formation as it lacks any protic or highly electrophilic functional groups. However, if one were to synthesize a more complex Grignard reagent, or use 3-Chloro-5-fluorophenylmagnesium bromide in a reaction with a multifunctional molecule, several compatibility issues could arise.

Grignard reagents are incompatible with functional groups containing acidic hydrogens, as they will be rapidly deprotonated in an acid-base reaction. chemistrytalk.orgbrainly.com This includes alcohols, carboxylic acids, amines, and terminal alkynes. fiveable.mebrainly.com They also react as nucleophiles with electrophilic functional groups such as aldehydes, ketones, esters, nitriles, and epoxides. chemistrytalk.orgfiveable.mebrainly.com

Table 2: Functional Group Compatibility with Grignard Reagents

| Compatible Functional Groups | Incompatible Functional Groups |

|---|---|

| Alkenes | Alcohols (-OH) |

| Alkynes (internal) | Carboxylic Acids (-COOH) |

| Ethers (-OR) | Aldehydes (-CHO) |

| Thioacetals | Ketones (-C(O)R) |

| Esters (-COOR) | |

| Amides (-CONR₂) | |

| Nitriles (-CN) | |

| Epoxides | |

| Imines | |

| Water (H₂O) |

Should a synthesis require the presence of an incompatible functional group, a common strategy is the use of protecting groups. For instance, an alcohol could be converted to a silyl (B83357) ether (e.g., OTMS), which is stable to the Grignard reagent. brainly.com After the Grignard reaction is complete, the protecting group can be removed to regenerate the original functional group. This multi-step process adds complexity to the synthesis but is often necessary to achieve the desired transformation without unwanted side reactions.

Mechanistic Insights into 3 Chloro 5 Fluorophenylmagnesium Bromide Formation and Reactivity

Theoretical and Computational Investigations of Grignard Reagent Formation

The reaction of an organic halide with a magnesium surface is not as straightforward as the simple insertion of Mg into the carbon-halogen bond. acs.org Computational chemistry has become an invaluable tool for probing the intricate pathways of Grignard reagent formation, which are often difficult to study experimentally due to their surface-mediated and highly reactive nature. acs.orgnih.gov

The formation of Grignard reagents is generally understood to proceed via mechanisms that have both radical and polar characteristics. nih.gov Quantum chemical calculations have been instrumental in dissecting these competing pathways.

Radical Pathway (Single Electron Transfer - SET): This mechanism involves the transfer of an electron from the magnesium surface to the organic halide (1-bromo-3-chloro-5-fluorobenzene). This transfer results in the formation of a radical anion, which then fragments to produce an aryl radical and a bromide anion. researchgate.netnih.gov The aryl radical can then react with the magnesium surface. Theoretical studies on model systems, like CH₃Cl with magnesium clusters, show that a radical pathway is often prevalent, especially on smaller magnesium clusters. researchgate.netrsc.org For aryl halides, the formation of radical intermediates is supported by the observation of side products like biphenyls (Wurtz-type coupling products). researchgate.net

Polar (Concerted) Pathway: Alternatively, a more concerted, non-radical mechanism can be envisioned. rsc.org Computational models suggest that as the size of the magnesium cluster involved in the reaction increases, a non-radical pathway can become competitive with the radical pathway. rsc.org This pathway avoids the formation of free radical intermediates.

For 3-Chloro-5-fluorophenylmagnesium bromide, the presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring would influence the electron affinity of the parent halide, likely facilitating the initial single electron transfer from the magnesium, suggesting a significant contribution from the radical pathway.

Computational studies, particularly using Density Functional Theory (DFT), allow for the mapping of potential energy surfaces and the characterization of transition states for the Grignard formation reaction. acs.orgchemrxiv.org

Activation Barriers: Calculations reveal that the energy barrier for the reaction depends significantly on the nature of the magnesium surface site and the pathway (radical vs. polar). rsc.org For instance, studies on CH₃Cl reacting with magnesium clusters of varying sizes (Mg₄ to Mg₂₀) have established a relationship between the reaction barrier heights and the ionization potentials of the magnesium clusters. researchgate.netrsc.org

Intermediate Stability: The stability of intermediates, such as the initial radical anion, plays a crucial role. The reaction of an excited state magnesium atom (³P), which can be generated under specific conditions, with CH₃Cl has been shown to be barrierless. rsc.org

Solvent Effects: The solvent, typically an ether like tetrahydrofuran (B95107) (THF), is not a passive medium. It plays a critical role by coordinating to the magnesium center, stabilizing the Grignard reagent, and influencing the energy profiles of the reaction pathways. acs.orgnih.gov

The table below summarizes key energetic findings from computational studies on model Grignard reactions, which provide a framework for understanding the formation of 3-Chloro-5-fluorophenylmagnesium bromide.

Table 1: Theoretical Energetic Data for Model Grignard Reactions

| Parameter | System Studied | Finding | Significance |

|---|---|---|---|

| Mg–CH₃ Bond Dissociation Energy | CH₃MgCl(THF)₂ | 66.6 kcal/mol | Indicates that spontaneous formation of alkyl radicals from the formed Grignard reagent is highly unlikely. acs.org |

| Reaction Pathway Competition | CH₃Cl + Mgₙ clusters | Radical pathway dominates on small Mg clusters; non-radical pathway becomes competitive as cluster size increases. rsc.org | The structure of the magnesium surface is a key determinant of the reaction mechanism. |

| Reaction with Aromatic Ketones | Mg(CH₃)₂ + Fluorenone | The Mg–CH₃ bond dissociation energy is significantly lowered (to 16.5 kcal/mol) in the presence of the substrate, favoring a SET mechanism. acs.org | Demonstrates that the substrate can fundamentally alter the reactivity pathway of the Grignard reagent. |

Spectroscopic Studies for In-Situ Monitoring of Reagent Generation

The initiation of a Grignard reaction can be unpredictable, leading to potential safety hazards on a larger scale due to the accumulation of unreacted halide followed by a rapid, highly exothermic reaction. acs.org In-situ spectroscopic techniques are vital for monitoring the reaction in real-time, ensuring safe conditions and providing mechanistic insights.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of Grignard reagent formation. acs.org By using an in-situ probe, it is possible to track the disappearance of the C-Br stretching band of the starting material, 1-bromo-3-chloro-5-fluorobenzene (B1273174), and the appearance of new bands associated with the formation of the carbon-magnesium bond. This allows for the definitive identification of the reaction initiation and enables continuous monitoring of the halide concentration. acs.org This method can also quantify the amount of water in the solvent, which is critical as Grignard reagents are highly sensitive to moisture. wikipedia.orgacs.org

Raman Spectroscopy: Raman spectroscopy offers a complementary vibrational spectroscopy technique for in-situ monitoring. researchgate.net It is particularly useful for studying reactions in non-polar or translucent media and can be used to track changes in both reactant and product concentrations, providing kinetic data on the reaction progress. researchgate.net

NMR Spectroscopy: While typically used for product characterization, NMR spectroscopy can also be adapted for in-situ monitoring of Grignard reactions to observe the disappearance of reactant signals and the emergence of the complex spectra associated with the Grignard reagent and its various equilibrium species. researchgate.net

Reactivity Profiles and Transformative Reactions of 3 Chloro 5 Fluorophenylmagnesium Bromide

Nucleophilic Addition Reactions

As a potent nucleophile, 3-Chloro-5-fluorophenylmagnesium bromide readily attacks electron-deficient carbon centers. This classic Grignard reactivity is fundamental to its application in constructing more complex molecular architectures.

The addition of 3-Chloro-5-fluorophenylmagnesium bromide to carbonyl compounds is a cornerstone of its reactivity, providing a direct route to various alcohol and ketone derivatives. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, which results in the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. sigmaaldrich.com

Aldehydes and Ketones: Reaction with aldehydes, such as formaldehyde, yields primary alcohols, while other aldehydes afford secondary alcohols. Ketones are transformed into tertiary alcohols upon reaction with this Grignard reagent. These reactions create a new carbon-carbon bond between the phenyl ring and the former carbonyl carbon. sigmaaldrich.com For example, the reaction with a simple ketone like acetone (B3395972) would be expected to produce 2-(3-chloro-5-fluorophenyl)propan-2-ol.

Esters and Acid Halides: These carbonyl derivatives react with two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group, forming a tetrahedral intermediate which then collapses, expelling the leaving group (alkoxide from an ester or halide from an acid halide) to form a ketone intermediate, specifically 1-(3-chloro-5-fluorophenyl)ethanone if the acyl group is acetyl. google.comgoogle.comuchinogohan.jp This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. sigmaaldrich.comuchinogohan.jp

A documented example of this reactivity is the addition of 3-Chloro-5-fluorophenylmagnesium bromide to an ester. In the synthesis of fatty acid amide hydrolase (FAAH) inhibitors, this Grignard reagent was added to tert-butyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate. The reaction, performed in THF at 0°C followed by warming to room temperature, resulted in the formation of the corresponding tertiary alcohol, tert-butyl (3RS)-3-(3-chloro-5-fluorophenyl)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. google.comsigmaaldrich.com

Table 1: Documented Reaction of 3-Chloro-5-fluorophenylmagnesium Bromide with an Ester

| Reactant 1 | Reactant 2 | Product | Conditions | Source |

|---|

Amides: Reactions with amides, particularly N,N-disubstituted amides, can also be used to synthesize ketones. The initial tetrahedral intermediate formed upon addition is often stable at low temperatures, and upon workup, it hydrolyzes to form the ketone.

The carbon-nitrogen multiple bonds in imines and nitriles are also susceptible to nucleophilic attack by 3-Chloro-5-fluorophenylmagnesium bromide.

Imines: The reaction with imines provides a pathway to synthesize secondary amines. The Grignard reagent adds across the C=N double bond, forming a magnesium amide salt intermediate. Subsequent hydrolysis protonates the nitrogen, yielding the amine product. ucr.edu

Nitriles: Nitriles react with Grignard reagents to produce ketones after acidic hydrolysis. chemicalbook.com The nucleophilic carbon of the 3-chloro-5-fluorophenyl group attacks the electrophilic nitrile carbon, leading to the formation of an intermediate imine anion (as a magnesium salt). This intermediate is then hydrolyzed in the aqueous workup step to reveal the ketone. A patent for the synthesis of substituted quinazolines lists 3-chloro-5-fluorophenylmagnesium bromide as a potential reagent for addition to a cyano group, which is a key step in forming the quinazoline (B50416) core structure, implying its utility in this transformation.

The high nucleophilicity of 3-Chloro-5-fluorophenylmagnesium bromide allows it to open strained ether rings, most notably epoxides. This reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

In the case of an unsymmetrical epoxide, the attack generally occurs at the less sterically hindered carbon atom. A synthetically valuable example of this reaction type is the addition to ethylene (B1197577) oxide. This reaction provides a straightforward method for extending a carbon chain by two atoms, yielding a primary alcohol. The expected product from the reaction of 3-Chloro-5-fluorophenylmagnesium bromide with ethylene oxide would be 2-(3-chloro-5-fluorophenyl)ethanol.

Table 2: Expected Products from Nucleophilic Addition Reactions

| Electrophile | Expected Product |

|---|---|

| Formaldehyde | (3-Chloro-5-fluorophenyl)methanol |

| Acetaldehyde | 1-(3-Chloro-5-fluorophenyl)ethanol |

| Acetone | 2-(3-Chloro-5-fluorophenyl)propan-2-ol |

| A Nitrile (e.g., Acetonitrile) | 1-(3-Chloro-5-fluorophenyl)ethanone |

Cross-Coupling Reactions Utilizing 3-Chloro-5-fluorophenylmagnesium Bromide

Beyond its role in nucleophilic addition, 3-Chloro-5-fluorophenylmagnesium bromide is a crucial partner in transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of biaryl structures and other C-C bonds that are difficult to access through other means.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. While the Grignard reagent itself is not directly used in the palladium-catalyzed step, it is instrumental in preparing the necessary organozinc reagent. 3-Chloro-5-fluorophenylmagnesium bromide can be converted to its corresponding organozinc species, (3-chloro-5-fluorophenyl)zinc bromide, through transmetalation with a zinc salt like zinc chloride (ZnCl₂).

This organozinc reagent can then be coupled with various aryl, vinyl, or alkyl halides in the presence of a palladium catalyst, such as one bearing phosphine (B1218219) ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene). This two-step, one-pot procedure allows for the synthesis of complex biaryl molecules containing the 3-chloro-5-fluorophenyl moiety.

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. The Kumada coupling, which directly uses a Grignard reagent like 3-Chloro-5-fluorophenylmagnesium bromide, is a powerful tool for forming carbon-carbon bonds.

In a typical Kumada coupling, 3-Chloro-5-fluorophenylmagnesium bromide would react with an aryl, vinyl, or heteroaryl halide in the presence of a nickel catalyst, such as NiCl₂(dppe) or NiCl₂(dppp). This reaction is particularly effective for coupling with other aromatic systems, providing a direct route to substituted biphenyls and other heteroaromatic structures. The reactivity of the nickel catalyst often allows for the coupling of less reactive electrophiles, such as aryl chlorides or fluorides, under appropriate conditions.

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions serve as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. For aryl Grignard reagents, these reactions typically involve the use of copper(I) salts, such as copper(I) cyanide (CuCN) or copper(I) chloride (CuCl). These reactions are particularly useful for coupling with electrophiles that are less reactive in traditional palladium- or nickel-catalyzed systems.

The theoretical reaction of 3-Chloro-5-fluorophenylmagnesium bromide with an electrophile like allyl bromide, in the presence of a copper catalyst, would be expected to yield 1-allyl-3-chloro-5-fluorobenzene. The copper catalyst facilitates the coupling by forming an organocuprate intermediate, which then reacts with the electrophile. The general success of such reactions can be influenced by factors like the choice of copper salt, solvent (typically THF, in which the Grignar is often supplied), and any additives. sigmaaldrich.com

Table 1: Theoretical Copper-Mediated Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Expected Product |

|---|

Note: This table represents a theoretical reaction, as specific experimental data for this substrate is not available in the searched literature.

Cobalt-Catalyzed Cross-Coupling Reactions

Cobalt catalysis has emerged as a cost-effective and efficient alternative for cross-coupling reactions. Cobalt complexes can catalyze the coupling of aryl Grignard reagents with various electrophiles, including alkyl and benzyl (B1604629) halides. nih.govresearchgate.netrsc.orgsemanticscholar.org These reactions often proceed through a radical mechanism or via oxidative addition and reductive elimination pathways.

For 3-Chloro-5-fluorophenylmagnesium bromide, a cobalt-catalyzed cross-coupling with an electrophile such as benzyl bromide would be anticipated to produce 1-((3-chloro-5-fluorophenyl)methyl)benzene. The choice of cobalt precursor and ligands can be crucial for achieving high yields and selectivity. researchgate.net

Table 2: Theoretical Cobalt-Catalyzed Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Expected Product |

|---|

Note: This table is based on general principles of cobalt-catalyzed cross-coupling, as specific examples with 3-Chloro-5-fluorophenylmagnesium bromide are not detailed in the available literature.

Substitution Reactions with Other Electrophilic Centers (e.g., with heteroatom electrophiles)

Aryl Grignard reagents are known to react with a variety of heteroatom electrophiles to form new carbon-heteroatom bonds. For instance, the reaction with disulfides yields thioethers, and the reaction with silyl (B83357) halides produces arylsilanes.

The reaction of 3-Chloro-5-fluorophenylmagnesium bromide with dimethyl disulfide would be expected to form 3-chloro-5-fluorothioanisole. Similarly, reaction with chlorotrimethylsilane (B32843) would likely yield (3-chloro-5-fluorophenyl)trimethylsilane. These reactions are generally straightforward and provide a direct route to functionalized aromatic compounds.

Table 3: Theoretical Substitution Reactions with Heteroatom Electrophiles

| Reactant 1 | Electrophile | Expected Product |

|---|---|---|

| 3-Chloro-5-fluorophenylmagnesium bromide | Dimethyl disulfide | 3-Chloro-5-fluorothioanisole |

Note: These are expected outcomes based on the known reactivity of Grignard reagents, not on specific published results for this compound.

Conjugate Addition Reactions to α,β-Unsaturated Systems

Grignard reagents can participate in conjugate (or 1,4-Michael) addition reactions with α,β-unsaturated carbonyl compounds. This reactivity is often enhanced by the presence of a copper catalyst. The addition of the aryl group occurs at the β-position of the unsaturated system.

The conjugate addition of 3-Chloro-5-fluorophenylmagnesium bromide to an α,β-unsaturated ketone like cyclohexenone, typically in the presence of a copper salt, would be expected to yield 3-(3-chloro-5-fluorophenyl)cyclohexan-1-one. The 1,4-addition is generally favored over 1,2-addition to the carbonyl group, especially with copper catalysis.

Table 4: Theoretical Conjugate Addition Reaction

| Reactant 1 | α,β-Unsaturated Substrate | Catalyst | Expected Product |

|---|

Note: This represents a plausible reaction pathway, but specific experimental validation for 3-Chloro-5-fluorophenylmagnesium bromide is not available in the searched sources.

Protonolysis and Quenching Reactions

Protonolysis is a fundamental reaction of Grignard reagents. The addition of a proton source, such as water, alcohols, or ammonium (B1175870) chloride solution, will quench the Grignard reagent, replacing the magnesium bromide group with a hydrogen atom. This is a common procedure to terminate a reaction and to remove any unreacted Grignard reagent.

Quenching 3-Chloro-5-fluorophenylmagnesium bromide with a simple protic source like water would result in the formation of 1-chloro-3-fluorobenzene. This reaction is highly exothermic and is a characteristic feature of all Grignard reagents. Using a deuterated solvent like D₂O as the quenching agent would lead to the corresponding deuterated arene, which can be useful for mechanistic studies.

Table 5: Protonolysis and Quenching Reactions

| Grignard Reagent | Quenching Agent | Product |

|---|---|---|

| 3-Chloro-5-fluorophenylmagnesium bromide | Water (H₂O) | 1-Chloro-3-fluorobenzene |

| 3-Chloro-5-fluorophenylmagnesium bromide | Deuterium oxide (D₂O) | 1-Chloro-3-fluoro-5-deuteriobenzene |

Note: These are fundamental and expected reactions for any Grignard reagent.

Applications in Complex Molecule Construction and Advanced Organic Synthesis

Synthesis of Multiply Functionalized Aromatic and Heteroaromatic Scaffolds

3-Chloro-5-fluorophenylmagnesium bromide serves as a key nucleophile in transition-metal-catalyzed cross-coupling reactions to construct highly substituted aromatic and heteroaromatic frameworks. These reactions, such as the Kumada, Suzuki-Miyaura, Negishi, and Sonogashira couplings, are fundamental to modern organic synthesis.

While specific examples detailing the use of 3-Chloro-5-fluorophenylmagnesium bromide are not extensively documented in readily available literature, the principles of these reactions highlight its synthetic potential. For instance, in a hypothetical Kumada coupling, 3-Chloro-5-fluorophenylmagnesium bromide would react with an aryl or vinyl halide in the presence of a nickel or palladium catalyst to form a biaryl or styrenyl derivative, respectively. googleapis.com The resulting product would retain the chloro and fluoro substituents, allowing for subsequent orthogonal transformations.

Similarly, its participation in Suzuki-Miyaura reactions would involve coupling with an organoboron compound, or in Negishi couplings with an organozinc reagent, to yield complex biaryl structures. riekemetals.com The Sonogashira coupling would enable the introduction of an alkyne group, leading to the formation of substituted phenylacetylenes. nih.gov The reactivity of the Grignard reagent allows for the sequential and controlled introduction of different functionalities, leading to a high degree of molecular complexity.

A general representation of these cross-coupling reactions is depicted in the table below:

| Cross-Coupling Reaction | Coupling Partner | Catalyst | Product Type |

| Kumada | Ar'-X (Aryl Halide) | Ni or Pd | 3-Chloro-5-fluoro-biphenyl derivative |

| Suzuki-Miyaura | Ar'-B(OR)₂ (Boronic Ester) | Pd | 3-Chloro-5-fluoro-biphenyl derivative |

| Negishi | Ar'-ZnX (Organozinc) | Pd or Ni | 3-Chloro-5-fluoro-biphenyl derivative |

| Sonogashira | R-C≡C-H (Terminal Alkyne) | Pd/Cu | 3-Chloro-5-fluoro-phenylacetylene derivative |

Role as a Key Building Block for Pharmaceutical Intermediates

The 3-chloro-5-fluorophenyl moiety is a structural motif found in a number of biologically active compounds. Consequently, 3-Chloro-5-fluorophenylmagnesium bromide is a valuable intermediate in the synthesis of pharmaceuticals. Patent literature suggests the use of similar fluorinated and chlorinated phenyl Grignard reagents in the preparation of intermediates for drug discovery programs. googleapis.comgoogle.comgoogle.com For example, related Grignard reagents are used in the synthesis of precursors for inhibitors of enzymes such as B-Raf kinase, which is implicated in certain cancers. googleapis.com

While a direct synthesis of a marketed drug using 3-Chloro-5-fluorophenylmagnesium bromide is not explicitly detailed in the reviewed literature, its potential is evident. The synthesis of complex heterocyclic structures, often the core of modern pharmaceuticals, can be facilitated by the introduction of the 3-chloro-5-fluorophenyl group via this Grignard reagent.

Utilization in Agrochemical Intermediate Synthesis

Precursor for Advanced Materials Synthesis (e.g., monomers for functional polymers)

Grignard reagents are instrumental in the synthesis of monomers for various functional polymers. Poly(p-phenylene)s and other conjugated polymers, which are of interest for their electronic and optical properties, can be prepared through the polymerization of dihaloaromatic compounds via Grignard-based coupling reactions. Although direct evidence for the use of 3-Chloro-5-fluorophenylmagnesium bromide in this context is sparse in the literature, its structure suggests its potential as a precursor for fluorinated poly(phenylene)s. The incorporation of fluorine atoms into the polymer backbone can significantly alter the material's properties, such as its solubility, thermal stability, and electronic characteristics.

Enantioselective and Diastereoselective Transformations (if relevant for specific derivatization)

The development of enantioselective transformations involving Grignard reagents is a significant area of research, often aimed at creating chiral centers with high stereocontrol. While there are no specific reports in the surveyed literature detailing the use of 3-Chloro-5-fluorophenylmagnesium bromide in enantioselective or diastereoselective reactions, the general principles of asymmetric catalysis could be applied. For example, its reaction with a chiral aldehyde or ketone could potentially lead to the formation of a chiral alcohol. The stereochemical outcome of such a reaction would be influenced by the presence of chiral ligands or auxiliaries. The development of such methodologies would further expand the synthetic utility of this versatile Grignard reagent.

Advanced Analytical and Spectroscopic Characterization Techniques for Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatized Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of 3-Chloro-5-fluorophenylmagnesium bromide, both ¹H and ¹³C NMR provide critical information about the molecular framework.

In a typical derivatization, the 3-chloro-5-fluorophenyl group is introduced into a new molecule. The aromatic region of the ¹H NMR spectrum of such a product would exhibit characteristic signals for the three protons on this ring. Due to the substitution pattern, one would expect to observe distinct multiplets, with their chemical shifts and coupling constants influenced by the presence of the chloro and fluoro substituents.

¹³C NMR spectroscopy is equally vital. The spectrum would show characteristic signals for the six carbons of the 3-chloro-5-fluorophenyl ring. The carbons directly bonded to chlorine and fluorine would exhibit chemical shifts and splitting patterns consistent with these heteroatoms. For instance, the carbon attached to fluorine would show a large one-bond carbon-fluorine coupling constant (¹JCF).

While specific data for a single, universally applicable derivative is not feasible to present, the following table illustrates the kind of data that would be expected from the NMR analysis of a hypothetical derivative, "Compound X," formed from a reaction with 3-Chloro-5-fluorophenylmagnesium bromide.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Derivative of 3-Chloro-5-fluorophenylmagnesium Bromide

| Analysis | Expected Chemical Shift (δ) / ppm | Description |

| ¹H NMR | 7.0 - 7.5 | Multiplets corresponding to the 3 aromatic protons of the 3-chloro-5-fluorophenyl group. |

| ¹³C NMR | 160 - 165 (d, ¹JCF ≈ 250 Hz) | Carbon bearing the fluorine atom. |

| ¹³C NMR | 135 - 140 | Carbon bearing the chlorine atom. |

| ¹³C NMR | 110 - 130 | Other aromatic carbons of the 3-chloro-5-fluorophenyl group, showing smaller C-F couplings. |

Note: 'd' denotes a doublet splitting pattern. The exact chemical shifts and coupling constants would be dependent on the specific structure of the derivative.

Mass Spectrometry Techniques for Product Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of synthesized compounds and providing information about their structure through fragmentation patterns. For a product derived from 3-Chloro-5-fluorophenylmagnesium bromide, high-resolution mass spectrometry (HRMS) would be employed to determine the exact mass, which in turn confirms the elemental composition.

The mass spectrum of a derivative would show a molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation analysis can also provide structural insights. Common fragmentation pathways for aromatic compounds include the loss of substituents or cleavage of bonds adjacent to the aromatic ring. For a 3-chloro-5-fluorophenyl derivative, one might observe fragments corresponding to the loss of the chlorine atom or other parts of the molecule.

X-ray Crystallography of Solid-State Derivatives (if applicable for structural studies)

If a solid derivative of 3-Chloro-5-fluorophenylmagnesium bromide were to be analyzed, X-ray crystallography would confirm the connectivity of the atoms and the substitution pattern on the aromatic ring. It would also reveal details about the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking. Such studies are invaluable for understanding the solid-state properties of the material. While a specific crystal structure of a direct derivative is not publicly available in crystallographic databases, related structures containing the 3-chloro-5-fluorophenyl moiety have been characterized, providing a basis for what to expect.

Table 2: Illustrative X-ray Crystallography Data for a Hypothetical Crystalline Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.0 |

| c (Å) | 15.0 |

| β (°) | 95.0 |

| Volume (ų) | 1255 |

| Z | 4 |

Note: These are example values and would be specific to the particular crystalline derivative.

Chromatographic Separation and Purity Analysis of Reaction Mixtures

Chromatographic techniques are fundamental for both the purification of reaction products and the assessment of their purity. Following a reaction with 3-Chloro-5-fluorophenylmagnesium bromide, the crude reaction mixture will likely contain the desired product, unreacted starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of components in a liquid mixture. A reversed-phase HPLC method would typically be developed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape). The separation is based on the differential partitioning of the components between the stationary and mobile phases. A UV detector is commonly used for detection, as the aromatic 3-chloro-5-fluorophenyl group absorbs UV light. The purity of the isolated product can be determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. For certain derivatives of 3-Chloro-5-fluorophenylmagnesium bromide, GC can be used to separate isomers and assess purity. The choice of the GC column (in terms of stationary phase polarity and dimensions) is critical for achieving good separation.

Table 3: Representative Chromatographic Conditions for Purity Analysis

| Technique | Parameter | Typical Condition |

| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| GC | Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium | |

| Temperature Program | e.g., 100°C to 250°C at 10°C/min | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

These analytical techniques, when used in concert, provide a comprehensive characterization of the products derived from reactions with 3-Chloro-5-fluorophenylmagnesium bromide, ensuring their structural integrity and purity.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The conventional synthesis of Grignard reagents, including 3-Chloro-5-fluorophenylmagnesium bromide, necessitates the use of large volumes of anhydrous and often hazardous organic solvents like tetrahydrofuran (B95107) (THF). hokudai.ac.jpsciencedaily.com This presents significant environmental and cost challenges. hokudai.ac.jpuniv-journal.net Future research is intensely focused on greener synthetic alternatives.

A highly promising approach is the adoption of mechanochemistry, specifically ball-milling techniques. sciencedaily.com This method involves the mechanical mixing of the solid reactants (magnesium metal and 1-bromo-3-chloro-5-fluorobenzene) with only a minimal quantity of organic solvent. hokudai.ac.jpsciencedaily.com The process can generate a paste-like Grignard reagent that is highly reactive and can often be performed in ambient air, as the reduced solvent volume minimizes interference from moisture and oxygen. hokudai.ac.jpsciencedaily.com This technique drastically cuts down on hazardous waste and eliminates the need for expensive, high-purity solvents. hokudai.ac.jpuniv-journal.net Research has shown that this method can produce Grignard reagents from organohalides that have poor solubility in traditional solvents, potentially expanding the range of accessible reagents. hokudai.ac.jp

Table 1: Comparison of Synthetic Protocols for 3-Chloro-5-fluorophenylmagnesium bromide

| Parameter | Traditional Synthesis | Mechanochemical Synthesis (Emerging) |

|---|---|---|

| Solvent | Large volumes of anhydrous THF or diethyl ether. beyondbenign.org | Minimal (approx. 1/10th) or no organic solvent. hokudai.ac.jpsciencedaily.com |

| Atmosphere | Strictly anhydrous and inert (e.g., Nitrogen, Argon). acs.org | Can often be performed in ambient air. hokudai.ac.jp |

| Waste Generation | High volume of hazardous solvent waste. hokudai.ac.jp | Significantly reduced hazardous waste. sciencedaily.com |

| Efficiency | Can be affected by induction periods and surface passivation of Mg. acs.org | High reaction efficiency due to continuous mechanical activation. univ-journal.net |

Other greener approaches under investigation include zinc-mediated Barbier-type reactions in aqueous or minimal organic solvent conditions, which offer an alternative pathway for forming carbon-carbon bonds without pre-forming the Grignard reagent. beyondbenign.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The batch production of Grignard reagents is often plagued by issues of reproducibility and safety, primarily due to the highly exothermic nature of the reaction. researchgate.netyoutube.com Flow chemistry offers a transformative solution to these challenges. By continuously passing the starting halide solution through a heated, packed-bed reactor containing magnesium metal, 3-Chloro-5-fluorophenylmagnesium bromide can be synthesized in a controlled, scalable, and safer manner. researchgate.net

The key advantages of this approach include superior heat management due to the high surface-area-to-volume ratio of the reactors, elimination of accumulation of reactive intermediates, and the ability to operate at a steady state with a large excess of magnesium, ensuring full conversion in a single pass. researchgate.netyoutube.com This allows for the on-demand generation of the Grignard reagent, which can be immediately used in subsequent telescoped reactions, a critical advantage for unstable intermediates. researchgate.net

Furthermore, the integration of these flow systems into automated synthesis platforms, or "Chemputers," represents a significant leap forward. researchgate.net These machines can employ real-time monitoring techniques, such as online Nuclear Magnetic Resonance (NMR) or infrared spectroscopy, to analyze the reaction as it proceeds. researchgate.net This allows for dynamic, feedback-controlled adjustments to reaction parameters to optimize yield and purity, ensuring high reproducibility and minimizing human error. researchgate.net

Table 2: Advantages of Flow Synthesis for 3-Chloro-5-fluorophenylmagnesium bromide

| Feature | Benefit | Reference |

|---|---|---|

| Enhanced Heat Transfer | Superior temperature control, preventing thermal runaways and reducing side product formation. | youtube.comvapourtec.com |

| Improved Safety | Small reactor volumes minimize the risk associated with highly reactive reagents. | researchgate.net |

| Scalability | Production can be easily scaled by extending operation time or using larger reactors without redevelopment. | researchgate.net |

| Reproducibility | Automated control and real-time analytics lead to consistent product quality and yield. | researchgate.net |

| Telescoped Reactions | Unstable reagents can be generated and consumed in situ within milliseconds. | researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of 3-Chloro-5-fluorophenylmagnesium bromide can be significantly enhanced and directed through the use of advanced catalytic systems. While uncatalyzed reactions with strong electrophiles are common, modern organic synthesis demands greater precision. Future research is focused on leveraging transition metal catalysts to enable challenging cross-coupling reactions.

Nickel and Palladium Catalysis: For Kumada-type cross-coupling reactions, nickel and palladium complexes with specific phosphine (B1218219) ligands are indispensable. wikipedia.orgdtu.dk These catalysts facilitate the coupling of 3-Chloro-5-fluorophenylmagnesium bromide with a wide range of organic halides and pseudohalides. Research into novel ligands continues to push the boundaries of this reaction, enabling couplings that were previously difficult, such as those involving C-F bond activation on the reaction partner. nih.govnih.gov

Iron and Manganese Catalysis: Iron and manganese salts are emerging as cheaper, more sustainable alternatives to precious metal catalysts like palladium. dtu.dkacs.org Iron-catalyzed cross-couplings have shown utility, while manganese(II) chloride (MnCl2) has been effective for the rapid coupling of Grignard reagents with certain activated aryl chlorides. dtu.dkdtu.dk These systems often operate via different mechanisms, sometimes involving radicals, which can offer complementary reactivity. dtu.dk

Heterometal-Modified Reagents: The intrinsic reactivity of Grignard reagents can be fine-tuned with additives. The addition of lithium chloride (LiCl) to form a "Turbo-Grignard" (ArMgBr·LiCl) breaks down magnesium-halide bridged oligomers, leading to more soluble and highly reactive monomeric species. vapourtec.comwikipedia.org This modification could enhance the performance of 3-Chloro-5-fluorophenylmagnesium bromide in challenging coupling reactions. Similarly, transmetalation to other metals, such as cerium to form organocerium reagents, can dramatically alter selectivity, for instance, by favoring 1,2-addition over conjugate addition to α,β-unsaturated carbonyls. wikipedia.org

Table 3: Catalytic Systems for Reactions of 3-Chloro-5-fluorophenylmagnesium bromide

| Catalyst/Additive | Reaction Type | Anticipated Advantage | Reference |

|---|---|---|---|

| Pd or Ni with Phosphine Ligands | Kumada Cross-Coupling | Enables C-C bond formation with aryl/vinyl halides. | wikipedia.orgdtu.dk |

| Iron (Fe) Salts | Cross-Coupling | Low-cost, earth-abundant catalyst alternative. | acs.org |

| Manganese(II) Chloride (MnCl₂) | Cross-Coupling | Effective for coupling with activated aryl chlorides. | dtu.dkdtu.dk |

| Lithium Chloride (LiCl) | Forms "Turbo-Grignard" | Increases solubility, reactivity, and chemoselectivity. | vapourtec.comwikipedia.org |

| Cerium Trichloride (CeCl₃) | Addition to Carbonyls | Promotes selective 1,2-addition over other pathways. | wikipedia.org |

Expanding the Scope of Functional Group Tolerance

A major historical limitation of Grignard reagents is their high basicity and nucleophilicity, leading to incompatibility with molecules containing acidic protons (e.g., alcohols, amines) or sensitive electrophilic functional groups (e.g., esters, nitriles, ketones). wikipedia.orgmasterorganicchemistry.com A key area of future research is therefore dedicated to enhancing the chemoselectivity of reactions involving reagents like 3-Chloro-5-fluorophenylmagnesium bromide.

The development of "Turbo-Grignard" reagents using lithium chloride is a significant step in this direction. These reagents have been shown to be more chemoselective, enabling reactions like halogen-metal exchange in the presence of sensitive ester groups, which would be attacked by a traditional Grignard reagent. wikipedia.org Applying this strategy to 3-Chloro-5-fluorophenylmagnesium bromide would vastly expand its synthetic utility, allowing it to be used in later stages of a synthetic sequence on more complex, functionalized molecules.

Another strategy involves the use of specific reaction conditions and catalysts. Performing reactions at very low temperatures can often temper the reactivity of the Grignard reagent, allowing it to discriminate between different electrophilic sites. numberanalytics.com Furthermore, transition metal catalysis can create a new reaction pathway that is selective for a specific functional group. For example, a nickel-catalyzed Kumada coupling can proceed efficiently at a C-Br bond on a substrate while leaving a less reactive ester or cyano group on the same molecule untouched. nih.gov

Table 4: Strategies for Improving Functional Group Tolerance

| Sensitive Functional Group | Traditional Outcome with Grignard | Emerging Strategy for Tolerance | Reference |

|---|---|---|---|

| Ester | Attack at carbonyl to form tertiary alcohol. | Use of "Turbo-Grignards" (RMgX·LiCl); low temperatures. | wikipedia.org |

| Nitrile | Attack at carbon to form ketone after hydrolysis. | Catalyst-controlled cross-coupling at another site. | nih.gov |

| Ketone (on substrate) | Nucleophilic addition. | Chemoselective cross-coupling at a halide site using specific catalysts (e.g., Ni, Pd). | numberanalytics.com |

| Acidic Proton (-OH, -NH) | Deprotonation (reagent destroyed). | Protection of the acidic group prior to reaction. (Standard method, but crucial for planning). | masterorganicchemistry.com |

Computational Design of Novel Transformations and Reagent Architectures

For over a century, the precise nature of Grignard reagents in solution and their reaction mechanisms have been subjects of debate. rsc.org Modern computational chemistry is finally providing the tools to unravel these complexities and to rationally design new reagents and reactions.

Mechanistic Insights: Density Functional Theory (DFT) calculations are used to model the mechanism of Grignard reagent formation at the magnesium surface, helping to resolve controversies between radical and non-radical pathways. rsc.orgrsc.org These theoretical studies can establish structure-reactivity relationships that guide the design of more effective synthetic procedures. rsc.orgresearchgate.net

Understanding Solution Behavior: The reactivity of 3-Chloro-5-fluorophenylmagnesium bromide in THF is not simply that of the monomeric "RMgX". It exists in a complex equilibrium (the Schlenk equilibrium) involving the dimer and the diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. acs.org Computational studies, including ab initio molecular dynamics, can model these equilibria and the explicit role of solvent molecules and additives like LiCl. rsc.org This provides a nanoscale picture of the active species, which is crucial for understanding and predicting reactivity.

Predicting Selectivity and Designing Catalysts: Computational models are increasingly used to predict the outcome of catalytic cycles. For instance, DFT has been used to elucidate the mechanism of Ni-catalyzed cross-coupling reactions and explain the origins of their high chemoselectivity. nih.gov It has also been used to study the challenging activation of C-F bonds by palladium-magnesium bimetallic systems, an area of direct relevance to fluorinated reagents. nih.gov

Future Outlook: The next frontier is the use of data-driven methods, including machine learning potentials, to explore the vast chemical space associated with these complex solutions. rsc.org This will enable the in silico design of novel Grignard reagent architectures and catalytic systems with tailored reactivity and selectivity for specific applications.

Table 5: Applications of Computational Chemistry in Grignard Reagent Research

| Computational Method | Area of Investigation | Potential Insight for 3-Chloro-5-fluorophenylmagnesium bromide | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanisms | Predicting transition states and energy barriers for formation and subsequent reactions. | rsc.orgrsc.org |

| Ab Initio Molecular Dynamics (AIMD) | Solution Structure & Dynamics | Modeling the Schlenk equilibrium and the role of THF and LiCl in solution. | rsc.org |

| Combined QM/MM | Enzyme/Catalyst Modeling | Designing and optimizing ligands for transition metal catalysts used in cross-coupling. | nih.gov |

| Machine Learning (ML) | Reagent/Reaction Design | High-throughput screening of conditions and design of novel reagent architectures. | rsc.org |

Q & A

Basic Research Questions

Q. How is 3-chloro-5-fluorophenylmagnesium bromide synthesized, and what precautions are critical during preparation?

- Methodological Answer : The synthesis typically involves reacting 3-chloro-5-fluorobromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert atmosphere. Key precautions include:

- Strict exclusion of moisture (use Schlenk line or glovebox) .

- Monitoring reaction initiation via exothermic heat and color change (grayish solution indicates active Grignard formation).

- Confirming reagent activity via quenching with deuterated water and analyzing by <sup>1</sup>H NMR for characteristic aromatic proton shifts .

Q. What analytical techniques are recommended to verify the purity and structure of this Grignard reagent?

- Methodological Answer :

- GC-MS : To detect residual starting material or side products (e.g., biphenyl derivatives from coupling reactions) .

- Titration : Using 1,2-dibromoethane as a quench agent to determine active Mg concentration .

- FT-IR : Identify C-Mg-Br vibrational modes (~500 cm<sup>-1</sup>) and absence of O-H stretches (to confirm anhydrous conditions) .

Advanced Research Questions

Q. How can reaction yields be optimized when using 3-chloro-5-fluorophenylmagnesium bromide in cross-coupling reactions (e.g., Kumada or Negishi couplings)?

- Methodological Answer :

- Solvent Selection : Use 2-MeTHF instead of THF for higher boiling point and reduced side reactions .

- Catalyst Screening : Test Ni(0) or Pd(II) catalysts with varying ligands (e.g., PPh3 vs. XPhos) to improve regioselectivity .

- Kinetic Monitoring : Employ in-situ <sup>19</sup>F NMR to track fluorinated intermediate formation and adjust stoichiometry dynamically .

Q. How to resolve contradictions in reported reactivity of this Grignard reagent with carbonyl compounds?

- Methodological Answer : Discrepancies may arise from:

- Electrophilic Competition : The electron-withdrawing -Cl and -F groups reduce nucleophilicity, favoring 1,2-addition to aldehydes over ketones. Use computational tools (DFT) to predict transition state energies and validate with experimental Arrhenius plots .

- Side Reactions : Trace moisture can hydrolyze the reagent to 3-chloro-5-fluorobenzene, which may react further. Quantify hydrolysis products via GC-MS and correlate with yield losses .

Q. What strategies mitigate safety risks during large-scale reactions involving this compound?

- Methodological Answer :

- Controlled Addition : Use syringe pumps for slow reagent addition to minimize exothermic runaway reactions .

- Spill Management : Pre-adsorb with inert materials (e.g., sand or diatomaceous earth) and neutralize with dry ice (CO2) to quench residual Mg .

- Ventilation : Ensure fume hoods maintain airflow >0.5 m/s to disperse flammable THF vapors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.